(3E)-ethyl 3-hexenoate

Übersicht

Beschreibung

It is characterized by a fruity aroma similar to apple peel . This compound is widely used in the flavor and fragrance industry due to its pleasant scent.

Vorbereitungsmethoden

(3E)-ethyl 3-hexenoate can be synthesized through various methods. One common method involves the esterification of hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrially, ethyl-3-hexanoate can also be produced using biocatalysis in a solvent-free system. This method employs lipase enzymes to catalyze the reaction between hexanoic acid and ethanol, achieving high conversion rates under optimized conditions .

Analyse Chemischer Reaktionen

(3E)-ethyl 3-hexenoate undergoes several types of chemical reactions, including hydrolysis and transesterification. In acidic hydrolysis, the ester bond is cleaved by water in the presence of a strong acid, yielding hexanoic acid and ethanol . Additionally, ethyl-3-hexanoate can participate in transesterification reactions, where it reacts with another alcohol to form a different ester and ethanol .

Wissenschaftliche Forschungsanwendungen

Applications in Food Technology

Flavoring Agent

(3E)-Ethyl 3-hexenoate is recognized for its fruity aroma, making it a valuable ingredient in the food industry. It is particularly effective in enhancing flavors associated with tropical fruits such as apple, pineapple, and guava. Its pleasant tropical note is beneficial in various formulations, including beverages and confections.

| Application Type | Description |

|---|---|

| Flavoring Agent | Used to impart fruity flavors in food products. |

| Aroma Compound | Contributes to the sensory profile of beverages and snacks. |

Fragrance Industry

In the fragrance sector, this compound serves as a perfuming ingredient due to its appealing scent profile. It is utilized in creating complex fragrances that require a fruity base note.

Case Study: Fragrance Formulation

A study highlighted the effectiveness of this compound in blending fragrances for cosmetic products. The compound was found to enhance the overall olfactory experience when combined with floral and citrus notes.

Biochemical Applications

Recent research has indicated potential roles for this compound in biochemical pathways. It has been identified as a metabolite in certain yeast species, suggesting its involvement in fermentation processes.

| Organism | Metabolic Role |

|---|---|

| Saccharomyces cerevisiae | Acts as a flavor compound during fermentation. |

Safety and Regulatory Aspects

This compound is generally recognized as safe when used within established limits in food and fragrance applications. Regulatory bodies such as the FDA have assessed its safety profile, allowing its use in various consumer products.

Wirkmechanismus

The mechanism of action of ethyl-3-hexanoate primarily involves its interaction with olfactory receptors in the nasal cavity, which are responsible for detecting odors. When ethyl-3-hexanoate binds to these receptors, it triggers a signal transduction pathway that ultimately results in the perception of a fruity aroma . Additionally, in enzymatic reactions, ethyl-3-hexanoate acts as a substrate for lipase enzymes, which catalyze its conversion to hexanoic acid and ethanol through a bi-substrate Ping Pong Bi Bi mechanism .

Vergleich Mit ähnlichen Verbindungen

(3E)-ethyl 3-hexenoate is similar to other esters such as ethyl acetate, ethyl propionate, and ethyl butanoate. These compounds share a common ester functional group and are known for their pleasant aromas. ethyl-3-hexanoate is unique due to its specific fruity aroma reminiscent of apple peel . Other similar compounds include:

Ethyl acetate: Known for its sweet, fruity smell and used as a solvent in nail polish removers and glues.

Ethyl propionate: Has a pineapple-like odor and is used in flavorings and fragrances.

Ethyl butanoate: Exhibits a banana-like aroma and is commonly used in food flavorings.

This compound stands out due to its specific application in the production of strong-flavor Baijiu and its use as a model compound in enzymatic studies .

Biologische Aktivität

(3E)-Ethyl 3-hexenoate, also referred to as ethyl hex-3-enoate, is an organic compound with the molecular formula . It belongs to the class of fatty acid esters and has garnered interest due to its potential biological activities and applications in various fields, including food science and pharmacology. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Weight : 142.1956 g/mol

- CAS Number : 26553-46-8

- IUPAC Name : Ethyl hex-3-enoate

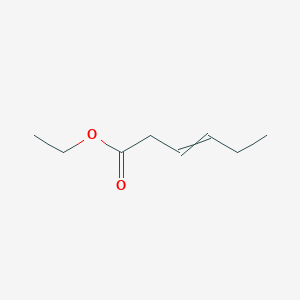

- Structure :

- Chemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against certain strains of bacteria and fungi. A study highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in food preservation and pharmaceuticals .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL |

| Candida albicans | 0.25 - 0.5 mg/mL |

Flavor and Aroma Profile

This compound is noted for its fruity aroma, often associated with strawberries and other fruits. Its use as a flavoring agent in food products has been documented, where it contributes to the sensory characteristics of various consumables . The compound's sensory profile can enhance consumer appeal, making it valuable in the food industry.

Case Studies

- Food Preservation : A study conducted on the application of this compound as a natural preservative showed a significant reduction in microbial load in fruit-based products. The compound was effective at concentrations as low as 0.5% in extending shelf life without adversely affecting flavor .

- Pharmacological Research : In a pharmacological context, this compound has been investigated for its potential role in modulating metabolic pathways related to lipid metabolism. Research indicated that it may influence fatty acid synthesis and oxidation processes, thus holding promise for dietary applications aimed at managing obesity .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound disrupts bacterial cell membranes, leading to cell lysis and death. Its efficacy against fungi is thought to involve interference with ergosterol synthesis, a critical component of fungal cell membranes .

- Flavor Enhancement : The compound's volatile nature allows it to interact with olfactory receptors, enhancing flavor perception when used in food products .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- Toxicological Assessments : Comprehensive studies are needed to evaluate the safety profile of this compound when used in food and pharmaceutical applications.

- Synergistic Effects : Investigating the combined effects of this compound with other natural compounds could reveal enhanced antimicrobial properties or flavor profiles.

Eigenschaften

IUPAC Name |

ethyl hex-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFIPHRNAESED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062377 | |

| Record name | Ethyl 3-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-83-0 | |

| Record name | Ethyl 3-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.